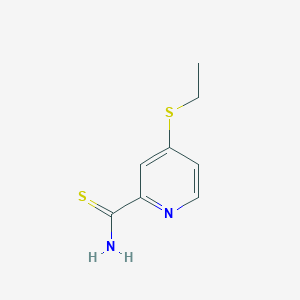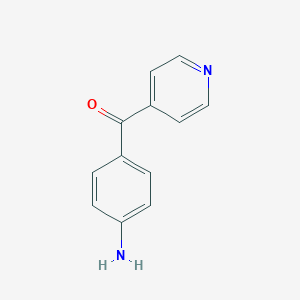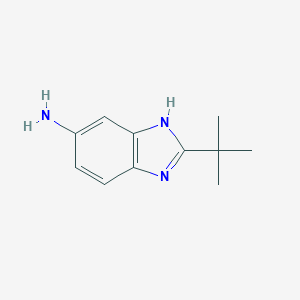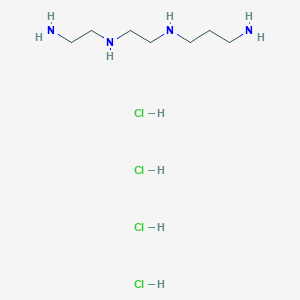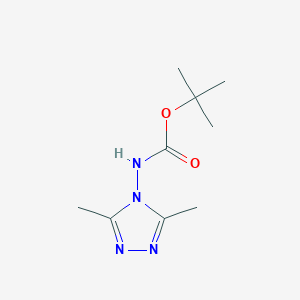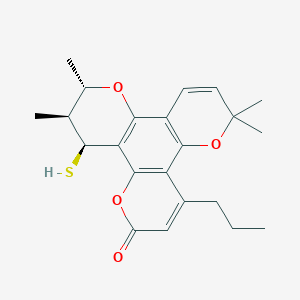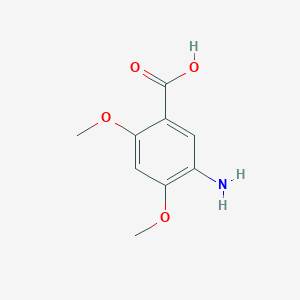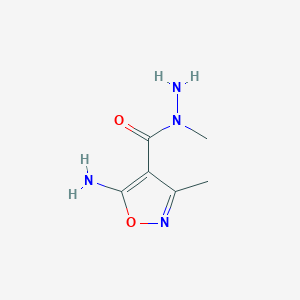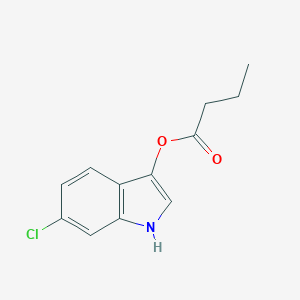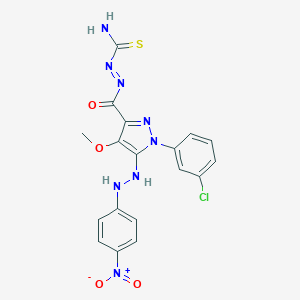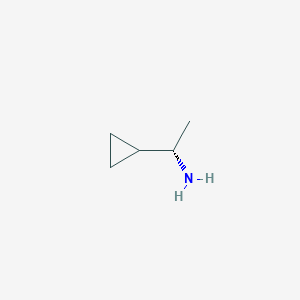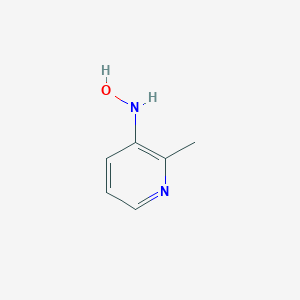
N-(2-Methylpyridin-3-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(2-Methylpyridin-3-yl)hydroxylamine is not fully understood, but studies suggest that it works by inhibiting the activity of enzymes that are involved in the growth and survival of cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
生化和生理效应
N-(2-Methylpyridin-3-yl)hydroxylamine has been shown to have several biochemical and physiological effects. Studies have shown that it can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately result in cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the growth and survival of cancer cells.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-Methylpyridin-3-yl)hydroxylamine in lab experiments is its high purity, which ensures reproducibility of results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of N-(2-Methylpyridin-3-yl)hydroxylamine. One potential direction is the development of new derivatives of this compound that can be used in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, N-(2-Methylpyridin-3-yl)hydroxylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in the treatment of diseases and other fields of scientific research.
合成方法
N-(2-Methylpyridin-3-yl)hydroxylamine is synthesized by reacting 2-methylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent. The reaction yields N-(2-Methylpyridin-3-yl)hydroxylamine as a white solid with a purity of over 95%.
科学研究应用
N-(2-Methylpyridin-3-yl)hydroxylamine has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its anti-cancer properties. Studies have shown that N-(2-Methylpyridin-3-yl)hydroxylamine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
属性
CAS 编号 |
180677-39-8 |
|---|---|
产品名称 |
N-(2-Methylpyridin-3-yl)hydroxylamine |
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC 名称 |
N-(2-methylpyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5-6(8-9)3-2-4-7-5/h2-4,8-9H,1H3 |
InChI 键 |
NSTOORJIOBGQEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NO |
规范 SMILES |
CC1=C(C=CC=N1)NO |
同义词 |
3-Pyridinamine,N-hydroxy-2-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



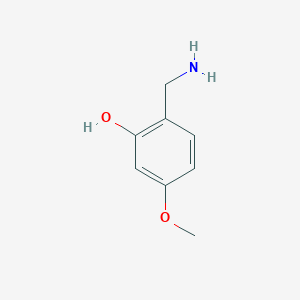
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
